(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole
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Overview
Description
(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole is an organic compound with a complex structure It is characterized by a hexahydro-4,6-methano-1,3,2-benzodioxaborole core, which is substituted with a pentyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole typically involves the use of specialized catalysts and reagents. The process is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. One common method involves the reaction of a suitable boronic acid derivative with a pinanediol ester, followed by cyclization to form the benzodioxaborole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce various reduced derivatives .
Scientific Research Applications
(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Mechanism of Action
The mechanism by which (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-isobutyl-4,6-methano-1,3,2-benzodioxaborole: Similar in structure but with an isobutyl group instead of a pentyl group.
(aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine: Another related compound with different substituents.
Properties
CAS No. |
476335-09-8 |
---|---|
Molecular Formula |
C15H27BO2 |
Molecular Weight |
250.189 |
InChI |
InChI=1S/C15H27BO2/c1-5-6-7-8-16-17-13-10-11-9-12(14(11,2)3)15(13,4)18-16/h11-13H,5-10H2,1-4H3/t11-,12-,13+,15-/m0/s1 |
InChI Key |
HZLZZOHDESOIBY-XPCVCDNBSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCCC |
Origin of Product |
United States |
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